molecular formula C16H16N4O2 B2434466 6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-34-1

6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2434466
CAS No.: 1775542-34-1
M. Wt: 296.33
InChI Key: YOGYHKQNMQSIPS-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with a phenethyl group and a carboxamide moiety

Properties

IUPAC Name

6-methyl-4-oxo-N-(2-phenylethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-10-20-14(16(22)18-11)9-13(19-20)15(21)17-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGYHKQNMQSIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of phenethyl halides and a suitable base to facilitate the substitution.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to the presence of the phenethyl group and the carboxamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other pyrazolopyrazine derivatives and contribute to its potential as a versatile compound in various research applications .

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